1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core with chlorophenyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate chlorophenyl derivatives with pyrazolo[3,4-d]pyrimidin-4-one precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms can be employed to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are integrated into the production process to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to more reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the compound with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the type of substitution reaction.
Major Products Formed:
Scientific Research Applications
1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share a similar core structure but differ in their substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups in different positions or configurations.
Other heterocyclic compounds: Compounds with different heterocyclic cores but similar functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-13-5-3-6-14(8-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-4-1-2-7-16(12)20/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMXPTPIJIPAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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